molecular formula C10H13ClN2O2 B6609469 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride CAS No. 2866322-39-4

2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride

Cat. No. B6609469
CAS RN: 2866322-39-4
M. Wt: 228.67 g/mol
InChI Key: RRVRNXKBGCJGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride (2-MNPPAH) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is a member of the nitrophenylprop-2-enamine family of compounds. 2-MNPPAH has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments.

Scientific Research Applications

2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used in studies of the effects of nitric oxide on cell signaling pathways, as well as in studies of the effects of nitric oxide on cell cycle progression. It has also been used in studies of the effects of nitric oxide on gene expression, as well as in studies of the effects of nitric oxide on cell motility. Additionally, 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been used in studies of the effects of nitric oxide on apoptosis and on cell proliferation.

Mechanism of Action

2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride is thought to act by inhibiting the enzyme nitric oxide synthase (NOS). NOS is an enzyme that catalyzes the conversion of the amino acid arginine to nitric oxide. By inhibiting NOS, 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride can decrease the production of nitric oxide in cells, which can lead to changes in cell signaling pathways, cell cycle progression, gene expression, cell motility, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In studies of cell signaling pathways, 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been shown to decrease the production of nitric oxide, which can lead to changes in the expression of genes involved in cell signaling. In studies of cell cycle progression, 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been shown to inhibit cell proliferation and induce apoptosis. In studies of cell motility, 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has been shown to decrease the motility of cells.

Advantages and Limitations for Lab Experiments

2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of scientific research applications. Additionally, it has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to using 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride in laboratory experiments. For example, it is not very stable in solution, and it can be toxic to cells at high concentrations.

Future Directions

There are several potential future directions for research involving 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride. For example, further research could be conducted to determine the effects of 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride on other cell signaling pathways, as well as its effects on other aspects of cell cycle progression. Additionally, further research could be conducted to determine the effects of 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride on other aspects of gene expression and cell motility. Finally, further research could be conducted to determine the optimal concentrations of 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride for use in laboratory experiments.

Synthesis Methods

2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride can be synthesized through the reaction of 3-methyl-4-nitrophenol with prop-2-en-1-amine in the presence of hydrochloric acid. This reaction produces 2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine hydrochloride and water as the primary products. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-7-5-9(8(2)6-11)3-4-10(7)12(13)14;/h3-5H,2,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVRNXKBGCJGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C)CN)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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